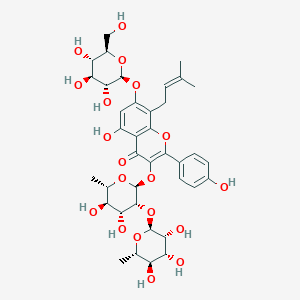

Baohuoside V

Description

Properties

IUPAC Name |

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H48O19/c1-13(2)5-10-18-20(53-37-31(50)28(47)25(44)21(12-39)54-37)11-19(41)22-26(45)34(32(55-33(18)22)16-6-8-17(40)9-7-16)56-38-35(29(48)24(43)15(4)52-38)57-36-30(49)27(46)23(42)14(3)51-36/h5-9,11,14-15,21,23-25,27-31,35-44,46-50H,10,12H2,1-4H3/t14-,15-,21+,23-,24-,25+,27+,28-,29+,30+,31+,35+,36-,37+,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEPLDYBWOKMCT-KUBBBFTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)O)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC=C(C=C6)O)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H48O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

808.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118544-18-6 | |

| Record name | Diphylloside B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118544186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Baohuoside V: A Technical Overview of a Lesser-Known Flavonoid Glycoside

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the chemical structure and properties of Baohuoside V, a flavonoid glycoside isolated from plants of the Epimedium genus. While this document aims to be a comprehensive resource, it is important to note that publicly available research on Baohuoside V is limited. In contrast, its close relative, Baohuoside I, has been the subject of extensive investigation. Therefore, to provide a complete and actionable technical resource, this guide will first present the known details of Baohuoside V and then offer a comprehensive overview of the well-documented chemical properties, biological activities, and experimental protocols associated with Baohuoside I as a valuable comparative analogue.

Baohuoside V: Chemical Identity and Properties

Baohuoside V is a naturally occurring flavonoid glycoside that has been isolated from Epimedium davidii and Epimedium brevicornu Maxim[1][]. Its complex structure is characterized by a flavonoid aglycone core linked to multiple sugar moieties.

Chemical Structure

The chemical structure of Baohuoside V is defined by its unique glycosidic linkages.

Table 1: Chemical Identification of Baohuoside V

| Identifier | Value | Source |

| IUPAC Name | 3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | [3] |

| Synonyms | Diphylloside B, 3-[[6-Deoxy-2-O-(6-deoxy-alpha-L-mannopyranosyl)-alpha-L-mannopyranosyl]oxy]-7-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | [3] |

| CAS Number | 118544-18-6 | [1] |

Physicochemical Properties

Quantitative data on the physicochemical properties of Baohuoside V are not extensively reported in the available literature. The table below summarizes the fundamental properties derived from chemical databases.

Table 2: Physicochemical Properties of Baohuoside V

| Property | Value | Source |

| Molecular Formula | C38H48O19 | |

| Molecular Weight | 808.78 g/mol | |

| Appearance | Yellow powder | |

| Purity | >98% |

Due to the limited experimental data, further characterization of properties such as solubility, melting point, and spectral data for Baohuoside V is required.

Biological Activity and Signaling Pathways of Baohuoside V

As of the latest literature review, specific studies detailing the biological activity, mechanism of action, and associated signaling pathways of Baohuoside V are not available. This represents a significant knowledge gap and an opportunity for future research in the field of natural product pharmacology.

Baohuoside I: A Well-Characterized Analogue for Comparative Study

In contrast to Baohuoside V, Baohuoside I (also known as Icariside II) is a well-studied flavonoid from Epimedium with a wealth of available data on its biological effects and mechanisms of action. It is presented here as a comprehensive case study for researchers interested in the pharmacological potential of this class of compounds.

Baohuoside I: Chemical Identity and Properties

Table 3: Chemical Identification of Baohuoside I

| Identifier | Value | Source |

| IUPAC Name | 3-[(6-deoxy-α-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Synonyms | Icariside II, Icariin II | |

| CAS Number | 113558-15-9 |

Table 4: Physicochemical Properties of Baohuoside I

| Property | Value | Source |

| Molecular Formula | C27H30O10 | |

| Molecular Weight | 514.527 g/mol | |

| Appearance | Yellow needle-shaped crystals | |

| Solubility | Soluble in methanol, DMF (10 mg/ml), DMSO (10 mg/ml), Ethanol (0.5 mg/ml), PBS (pH 7.2, 0.1 mg/ml) | |

| Purity | 95%~99% |

Biological Activities and Therapeutic Potential of Baohuoside I

Baohuoside I has demonstrated a wide range of biological activities, with significant potential in oncology and immunology.

Table 5: Reported Biological Activities of Baohuoside I

| Activity | Description | Source |

| Anti-cancer | Exhibits cytotoxic effects against various cancer cell lines, including non-small cell lung cancer, esophageal carcinoma, and multiple myeloma. Induces apoptosis and inhibits cell proliferation. | |

| Anti-inflammatory | Demonstrates anti-inflammatory properties. | |

| Immunosuppressive | Acts as an immunosuppressive agent, selectively suppressing B-cell responses. | |

| Anti-osteoporosis | Shows potential in treating osteoporosis. |

Signaling Pathways Modulated by Baohuoside I

Baohuoside I exerts its biological effects by modulating several key signaling pathways.

-

ROS/MAPK Pathway: In human non-small cell lung cancer cells, Baohuoside I induces apoptosis through a reactive oxygen species (ROS)-mediated mitochondrial pathway that involves the activation of JNK and p38 MAPK.

-

Wnt/β-catenin Pathway: It can inhibit the proliferation of esophageal carcinoma cells by down-regulating the expression of β-catenin, Cyclin D1, and Survivin, key components of the Wnt/β-catenin signaling pathway.

-

mTOR Signaling Pathway: Baohuoside I has been shown to inhibit glioma cell growth by inducing apoptosis through the mTOR signaling pathway.

-

PPARγ/VEGF Signaling Pathway: In multiple myeloma, Baohuoside I inhibits tumor angiogenesis by modulating the peroxisome proliferator–activated receptor γ (PPARγ)/vascular endothelial growth factor (VEGF) signaling pathway.

The following diagrams illustrate the key signaling pathways affected by Baohuoside I.

References

Unveiling Baohuoside V: A Technical Guide to its Origins and Natural Occurrence

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Baohuoside V is a prenylflavonoid glycoside that has been identified as a constituent of certain traditional medicinal plants. However, a comprehensive review of the scientific literature reveals a significant scarcity of specific information regarding Baohuoside V. In contrast, its structurally related analogue, Baohuoside I, has been extensively studied, with a wealth of data available on its natural sources, biological activities, and analytical methodologies.

This technical guide aims to provide a thorough overview of the known sources and natural occurrence of Baohuoside V. Given the limited data specifically on Baohuoside V, this document will also draw upon the more extensive research on other closely related flavonoids found within the same plant genus, primarily Baohuoside I, to offer a broader context for researchers. This approach provides the most relevant and comprehensive information currently available to scientists and drug development professionals interested in this class of compounds. The information presented herein is intended to serve as a foundational resource to guide further research and exploration into the therapeutic potential of Baohuoside V and its related compounds.

Plant Sources and Natural Occurrence

The primary known source of Baohuoside V is the plant species Epimedium davidii, a member of the Berberidaceae family. The genus Epimedium, commonly known as Horny Goat Weed or Yin Yang Huo in traditional Chinese medicine, is the principal source of a diverse array of prenylated flavonoids, including a variety of Baohuoside compounds.

While Baohuoside V has been specifically isolated from Epimedium davidii, other species within the Epimedium genus are rich sources of other Baohuoside analogues. For instance, Baohuoside I is prominently found in Epimedium koreanum, Epimedium brevicornu, and Epimedium pubescens. The concentration of these flavonoids can vary significantly depending on the plant species, geographical origin, and the time of harvest. For example, studies have shown that the highest content of flavonoids in Epimedium koreanum is typically found during its flowering period in May.

Quantitative Analysis of Flavonoids in Epimedium Species

| Flavonoid | E. brevicornu | E. koreanum | E. pubescens | E. sagittatum | E. wushanense |

| Baohuoside I | 0.12 - 0.78 | 0.25 - 1.89 | 0.08 - 0.45 | 0.15 - 3.23 | 0.05 - 0.21 |

| Baohuoside II | 0.03 - 0.15 | 0.07 - 0.33 | 0.02 - 0.11 | 0.04 - 0.28 | 0.01 - 0.09 |

| Baohuoside VII | 0.01 - 0.06 | 0.02 - 0.14 | 0.01 - 0.05 | 0.02 - 0.12 | ND |

| Icariin | 1.15 - 5.54 | 2.31 - 11.89 | 0.55 - 2.87 | 1.02 - 11.21 | 0.23 - 1.12 |

| Epimedin A | 0.45 - 2.11 | 0.89 - 4.53 | 0.21 - 1.10 | 0.39 - 2.56 | 0.09 - 0.43 |

| Epimedin B | 0.88 - 4.23 | 1.76 - 8.99 | 0.42 - 2.18 | 0.77 - 5.07 | 0.18 - 0.85 |

| Epimedin C | 1.54 - 7.32 | 3.08 - 15.67 | 0.73 - 3.81 | 1.35 - 10.88 | 0.31 - 1.49 |

Data is presented as a range of content in mg/g of the dried plant material. ND = Not Detected. This table is a compilation of data from multiple sources for illustrative purposes.

Experimental Protocols

Extraction of Flavonoids from Epimedium (Ultrasonic-Assisted Extraction)

This protocol describes a common and efficient method for extracting flavonoids from the dried aerial parts of Epimedium species.

a. Materials and Reagents:

-

Dried and powdered Epimedium plant material

-

Ethanol (B145695) (70% v/v)

-

Ultrasonic bath

-

Filter paper

-

Rotary evaporator

b. Procedure:

-

Weigh 10 g of the powdered Epimedium plant material and place it in a 250 mL flask.

-

Add 150 mL of 70% ethanol to the flask.

-

Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 60°C.

-

After sonication, filter the mixture through filter paper to separate the extract from the plant residue.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature of 50°C to obtain the crude flavonoid extract.

-

The crude extract can then be subjected to further purification steps.

Isolation of Flavonoids by Column Chromatography

This protocol outlines a general procedure for the separation and purification of individual flavonoids from the crude extract.

a. Materials and Reagents:

-

Crude flavonoid extract from Epimedium

-

Silica (B1680970) gel (100-200 mesh) for column chromatography

-

Glass column

-

Solvent system: A gradient of chloroform-methanol or ethyl acetate-methanol-water is commonly used. The specific gradient will depend on the target flavonoids.

-

Fraction collector

-

Thin-Layer Chromatography (TLC) plates for monitoring the separation

b. Procedure:

-

Prepare a silica gel slurry in the initial mobile phase solvent and pack it into the glass column.

-

Dissolve the crude flavonoid extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.

-

Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

-

Begin the elution process with the initial, less polar mobile phase.

-

Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., methanol).

-

Collect fractions of the eluate using a fraction collector.

-

Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light.

-

Combine the fractions containing the purified target flavonoid and evaporate the solvent to yield the isolated compound.

Quantification of Flavonoids by High-Performance Liquid Chromatography (HPLC)

This protocol provides a standard method for the quantitative analysis of flavonoids in Epimedium extracts.

a. Materials and Reagents:

-

Purified flavonoid standards (e.g., Baohuoside I)

-

Epimedium extract

-

HPLC-grade acetonitrile

-

HPLC-grade water with 0.1% formic acid

-

HPLC system equipped with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm)

b. Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of the target flavonoid at known concentrations in methanol (B129727).

-

Preparation of Sample Solution: Accurately weigh the dried Epimedium extract and dissolve it in methanol to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

-

HPLC Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A typical gradient might start with a low percentage of B, gradually increasing to elute the more nonpolar compounds.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 270 nm

-

-

Analysis: Inject the standard solutions to construct a calibration curve. Then, inject the sample solution.

-

Quantification: Identify the peak of the target flavonoid in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of the flavonoid in the sample by using the calibration curve.

Visualizations

The following diagram illustrates a general workflow for the extraction, isolation, and analysis of flavonoids from Epimedium species.

Isolation and purification of Baohuoside V from Epimedium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and purification of Baohuoside V, a flavonoid found in plants of the Epimedium genus. Due to the limited availability of detailed experimental protocols in publicly accessible scientific literature, this document synthesizes the available information and offers a generalized workflow based on common phytochemical and chromatographic techniques. Furthermore, it touches upon the known biological activities of Baohuoside V, although in-depth studies on its specific signaling pathways are not extensively documented.

Introduction to Baohuoside V

Baohuoside V is a flavonoid glycoside that has been identified in Epimedium species, notably Epimedium davidii[1][2]. Flavonoids from Epimedium, such as the more extensively studied Baohuoside I, are known for a range of pharmacological activities[3][4]. While research on Baohuoside V is less abundant, its structural similarity to other bioactive flavonoids suggests potential therapeutic value.

Experimental Protocols for Isolation and Purification

Extraction of Flavonoids from Epimedium

The initial step involves the extraction of crude flavonoids from the dried and powdered plant material.

Experimental Protocol: Solvent Extraction

-

Plant Material Preparation: Dried aerial parts of the selected Epimedium species are ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Selection: A 70% ethanol (B145695) solution is a common choice for extracting flavonoids from Epimedium[5].

-

Extraction Process:

-

The powdered plant material is macerated or refluxed with the 70% ethanol solution.

-

The mixture is then filtered to separate the liquid extract from the solid plant residue.

-

The extraction process is typically repeated multiple times to ensure maximum yield.

-

-

Concentration: The collected filtrates are combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude flavonoid extract.

Purification of Baohuoside V

The crude extract, containing a mixture of various compounds, requires further purification to isolate Baohuoside V. This is typically achieved through a series of chromatographic techniques.

Experimental Protocol: Multi-step Chromatography

-

Initial Fractionation (e.g., Column Chromatography):

-

The crude extract is adsorbed onto a solid support (e.g., silica (B1680970) gel or a macroporous resin).

-

The adsorbed extract is then loaded onto a chromatography column packed with the same stationary phase.

-

A gradient elution is performed using a solvent system of increasing polarity (e.g., a gradient of chloroform (B151607) and methanol) to separate the extract into different fractions.

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing compounds with characteristics similar to Baohuoside V.

-

-

Fine Purification (e.g., Preparative High-Performance Liquid Chromatography - HPLC):

-

The enriched fractions from the initial chromatography step are further purified using preparative HPLC.

-

Stationary Phase: A C18 reversed-phase column is a common choice for flavonoid separation.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic acid to improve peak shape) is typically used. The specific gradient profile would need to be optimized to achieve separation of Baohuoside V from other closely related compounds.

-

Detection: A UV detector set at a wavelength appropriate for flavonoids (e.g., 270 nm) is used to monitor the elution of compounds.

-

Fractions corresponding to the peak of Baohuoside V are collected.

-

-

Final Purification and Verification:

-

The collected fractions are concentrated to yield the purified Baohuoside V.

-

The purity of the isolated compound is assessed using analytical HPLC.

-

The structure of the purified compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Quantitative Data

Specific quantitative data for the isolation of Baohuoside V, such as yield and purity from a given amount of plant material, are not available in the reviewed literature. The following table provides a general overview of the types of quantitative data that should be recorded during the isolation process.

| Parameter | Description | Example Data (Hypothetical) |

| Starting Plant Material | Dry weight of Epimedium species used for extraction. | 1 kg |

| Crude Extract Yield | Weight of the concentrated extract after solvent evaporation. | 100 g |

| Fraction Yield | Weight of the enriched fraction after initial chromatography. | 5 g |

| Purified Baohuoside V Yield | Weight of the final purified compound. | 50 mg |

| Purity of Baohuoside V | Determined by analytical HPLC (peak area percentage). | >98% |

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of Baohuoside V from Epimedium.

Caption: Generalized workflow for Baohuoside V isolation.

Potential Signaling Pathways

While specific signaling pathways for Baohuoside V are not well-documented, it has been reported to inhibit the activity of several enzymes involved in inflammation: cyclooxygenase (COX), lipoxygenase (LOX), and phospholipase A2 (PLA2). The following diagrams illustrate the general roles of these enzymes in inflammatory signaling.

Cyclooxygenase (COX) Pathway

Caption: Inhibition of the COX pathway by Baohuoside V.

Lipoxygenase (LOX) Pathway

Caption: Inhibition of the LOX pathway by Baohuoside V.

Phospholipase A2 (PLA2) Pathway

Caption: Inhibition of the PLA2 pathway by Baohuoside V.

Conclusion

The isolation and purification of Baohuoside V from Epimedium present a significant challenge due to the lack of detailed, publicly available protocols. However, by employing standard phytochemical extraction and chromatographic techniques, it is feasible to obtain this compound for further research. The preliminary indications of its inhibitory effects on key inflammatory enzymes suggest that Baohuoside V may hold therapeutic potential. Further studies are warranted to fully elucidate its biological activities and the specific signaling pathways through which it exerts its effects. This would not only contribute to a better understanding of the pharmacology of Epimedium but also potentially lead to the development of new therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effects of the plant flavonoid baohuoside-1 on cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Efficient production of icariin and baohuoside I from Epimedium Folium flavonoids by fungal α-l-rhamnosidase hydrolysing regioselectively the terminal rhamnose of epimedin C - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Baohuoside V: Synonyms, and an Exploration of a Closely Related Analogue

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the synonyms and alternative names for the flavonoid Baohuoside V. Due to the limited publicly available data on the specific biological activities and mechanisms of Baohuoside V, this document also provides a comprehensive overview of the well-researched, structurally related compound, Baohuoside I , as a representative analogue from the same chemical family. This information is intended to serve as a valuable reference point for researchers interested in the therapeutic potential of Epimedium-derived flavonoids.

Baohuoside V: Synonyms and Chemical Identity

Baohuoside V is a flavonoid isolated from the herbs Epimedium davidii and Epimedium brevicornu Maxim.[1] While the scientific literature on its specific biological functions is sparse, its chemical identity has been established.

Table 1: Chemical Identifiers for Baohuoside V

| Identifier | Value | Reference |

| Systematic Name | 3-[[6-Deoxy-2-O-(6-deoxy-alpha-L-mannopyranosyl)-alpha-L-mannopyranosyl]oxy]-7-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | [2] |

| Synonym | Diphylloside B | [2] |

| CAS Number | 118544-18-6 | [1] |

| Molecular Formula | C38H48O19 | [1] |

| Molecular Weight | 808.78 g/mol |

Currently, there is a notable lack of in-depth studies detailing the biological activity, experimental protocols, and signaling pathways specifically for Baohuoside V. Researchers are encouraged to investigate this compound to elucidate its potential therapeutic properties.

Baohuoside I: A Well-Characterized Analogue

In contrast to Baohuoside V, its analogue Baohuoside I has been the subject of extensive research. Also known as Icariside II or Icariin II , Baohuoside I is a flavonoid isolated from Epimedium koreanum Nakai and exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and immunosuppressive effects.

Table 2: Chemical Identifiers for Baohuoside I

| Identifier | Value | Reference |

| Systematic Name | 3-[(6-deoxy-α-L-mannopyranosyl)oxy]-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Synonyms | Icariside II, Icariin II | |

| CAS Number | 113558-15-9 | |

| Molecular Formula | C27H30O10 | |

| Molecular Weight | 514.52 g/mol |

Quantitative Data on Biological Activities of Baohuoside I

The cytotoxic and anti-proliferative effects of Baohuoside I have been quantified across various cancer cell lines.

Table 3: In Vitro Cytotoxicity of Baohuoside I

| Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |

| A549 | Non-small cell lung cancer | 25.1 µM | 24 h | |

| A549 | Non-small cell lung cancer | 11.5 µM | 48 h | |

| A549 | Non-small cell lung cancer | 9.6 µM | 72 h | |

| HeLa | Cervical cancer | 7.3 µg/mL | Not Specified | |

| MM96E | Melanoma | 7.5 µg/mL | Not Specified | |

| HL-60 | Leukemia | 3.6 µg/mL | Not Specified | |

| L1210 | Mouse leukemia | 2.8 µg/mL | Not Specified |

Experimental Protocols for Baohuoside I

The following sections detail representative experimental protocols used to investigate the biological activities of Baohuoside I.

To determine the cytotoxic effects of Baohuoside I on cancer cells, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed.

-

Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates at a density of 1x10^4 cells/well and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of Baohuoside I (e.g., 0, 5, 10, 20, 40, 80 µM) for specified durations (e.g., 24, 48, 72 hours).

-

MTT Addition: Following treatment, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control group.

Annexin V-FITC and propidium (B1200493) iodide (PI) double staining followed by flow cytometry is a common method to quantify apoptosis induced by Baohuoside I.

-

Cell Treatment: Cells are treated with Baohuoside I at the desired concentrations and for the appropriate time.

-

Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in binding buffer. Annexin V-FITC and PI are then added to the cell suspension, and the mixture is incubated in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Signaling Pathways Modulated by Baohuoside I

Baohuoside I has been shown to exert its anti-cancer effects by modulating several key signaling pathways.

Baohuoside I can induce apoptosis in non-small cell lung cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of the mitochondrial pathway.

Caption: ROS-Mediated Mitochondrial Apoptosis Pathway Induced by Baohuoside I.

In human esophageal carcinoma cells, Baohuoside I has been reported to inhibit proliferation by down-regulating key components of the Wnt/β-catenin signaling pathway.

Caption: Inhibition of the Wnt/β-catenin Signaling Pathway by Baohuoside I.

Conclusion

While Baohuoside V remains an understudied flavonoid, its structural similarity to the well-researched Baohuoside I suggests that it may possess significant biological activities. This guide provides the known synonyms and chemical identifiers for Baohuoside V and offers a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with Baohuoside I to serve as a foundational resource for future research. Further investigation into the specific properties of Baohuoside V is warranted to fully understand its therapeutic potential.

References

In-depth Technical Guide: In Vitro Biological Activity of Baohuoside V

Notice to the Reader:

Extensive research for scholarly articles and scientific data regarding the in vitro biological activity of Baohuoside V has yielded no specific experimental results. The available scientific literature predominantly focuses on a closely related compound, Baohuoside I .

Therefore, this technical guide has been adapted to provide a comprehensive overview of the well-documented in vitro biological activities of Baohuoside I , as a proxy to understanding the potential activities of flavonoids from the same family. All data, experimental protocols, and signaling pathway diagrams presented herein pertain to Baohuoside I .

Overview of Baohuoside I

Baohuoside I is a flavonoid glycoside isolated from plants of the Epimedium genus, which are widely used in traditional medicine. It has garnered significant scientific interest for its potent and diverse biological activities demonstrated in a range of in vitro studies. The primary areas of investigation include its anticancer, anti-inflammatory, and immunomodulatory effects. This guide will delve into the quantitative data from these studies, the detailed methodologies of the key experiments, and the signaling pathways implicated in its mechanisms of action.

Anticancer Activity

Baohuoside I has demonstrated significant cytotoxic and cytostatic effects against various cancer cell lines. Its anticancer activity is primarily attributed to the induction of apoptosis and inhibition of cell proliferation, migration, and invasion.

Cytotoxicity Data

The half-maximal inhibitory concentration (IC₅₀) values of Baohuoside I have been determined across multiple cancer cell lines, indicating a potent antiproliferative action.

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Incubation Time (h) | Citation |

| A549 | Non-Small Cell Lung Cancer | 18.28 | Not Specified | [1] |

| A549 (in BLSM) | Non-Small Cell Lung Cancer | 6.31 | Not Specified | [1] |

| Various Leukemia & Solid Tumor Lines | Leukemia & Solid Tumors | 2.8 - 7.5 | Not Specified | [2][3] |

BLSM: Baohuoside I-loaded mixed micelles with lecithin (B1663433) and Solutol HS 15

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., A549) are seeded into a 96-well plate at a density of 1 × 10⁵ cells per 100 µL of single-cell suspension.[4]

-

Incubation: The cells are incubated for 24 hours to allow for attachment.[4]

-

Treatment: The cells are then treated with varying concentrations of Baohuoside I for specified durations (e.g., 24, 48, and 72 hours).[4]

-

MTT Addition: Following treatment, 10 µL of MTT solution (5 mg/mL) is added to each well.[4]

-

Incubation with MTT: The plate is incubated for 4 hours, during which viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.[4]

-

Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Experimental Workflow for MTT Assay

References

- 1. selleckchem.com [selleckchem.com]

- 2. Effects of the plant flavonoid baohuoside-1 on cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Total flavonoid extract of Epimedium herb increases the peak bone mass of young rats involving enhanced activation of the AC10/cAMP/PKA/CREB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity of Baohuoside V on Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baohuoside V, a flavonoid isolated from plants of the Epimedium genus, represents a class of natural compounds with potential anticancer properties. While extensive research has been conducted on related compounds such as Baohuoside I (also known as Icariside II), specific preliminary cytotoxicity data for Baohuoside V remains limited in publicly available scientific literature. This technical guide synthesizes the current understanding of the cytotoxic effects of closely related flavonoids from Epimedium species against various cancer cell lines, providing a framework for investigating the potential of Baohuoside V as a therapeutic agent. The methodologies and signaling pathways detailed herein are based on established protocols and findings for similar compounds and are intended to serve as a comprehensive resource for initiating and conducting preclinical studies on Baohuoside V.

Data Presentation: Cytotoxicity of Related Flavonoids from Epimedium

| Compound | Cancer Cell Line | Cell Type | IC50 Value | Reference |

| Baohuoside I | HeLa | Cervical Cancer | 7.3 µg/mL | [1] |

| Baohuoside I | MM96E | Melanoma | 7.5 µg/mL | [1] |

| Baohuoside I | HL-60 | Leukemia | 3.6 µg/mL | [1] |

| Baohuoside I | L1210 | Mouse Leukemia | 2.8 µg/mL | [1] |

| Baohuoside I | A549 | Non-Small Cell Lung Cancer | 18.28 µg/mL | [2] |

| Baohuoside I | NCI-H292 | Lung Cancer | 5.7-23.5 µM | |

| Epimesatine Q | MCF-7 | Breast Cancer | 1.27 µM | |

| Epimesatine R | MCF-7 | Breast Cancer | IC50 values ranging from 1.27 to 50.3 μM | |

| (±)-epimesatines J–O | MCF-7 | Breast Cancer | IC50 values of 7.45 and 8.97 µM for compounds 4a and 5b |

Experimental Protocols

The following are detailed methodologies for key experiments essential for evaluating the preliminary cytotoxicity of Baohuoside V on cancer cells.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁵ cells per 100 µL of single-cell suspension per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with varying concentrations of Baohuoside V for specified durations (e.g., 24, 48, and 72 hours).

-

MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

-

Incubation: Incubate the plate for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (detected by Annexin V) and plasma membrane integrity (assessed by PI).

Protocol:

-

Cell Collection: Harvest cells (both adherent and floating) after treatment with Baohuoside V.

-

Washing: Wash the cells once with cold 1X PBS (Phosphate-Buffered Saline).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 × 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Analysis of Apoptosis-Related Proteins: Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling cascade.

Protocol:

-

Protein Extraction: Lyse the treated and control cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Signaling Pathways

The cytotoxic effects of flavonoids from Epimedium are often attributed to their ability to modulate key signaling pathways involved in cell survival and apoptosis. The following diagrams illustrate these pathways.

Experimental workflow for assessing Baohuoside V cytotoxicity.

Intrinsic and extrinsic apoptosis signaling pathways.

ROS-mediated MAPK signaling pathway in apoptosis.

Conclusion

While direct experimental evidence for the cytotoxic effects of Baohuoside V on cancer cells is currently lacking in the scientific literature, the data available for structurally related flavonoids from the Epimedium genus, particularly Baohuoside I, suggest that it holds promise as a potential anticancer agent. The provided experimental protocols offer a robust framework for conducting the necessary preliminary cytotoxicity studies. Future research should focus on determining the IC50 values of Baohuoside V across a panel of cancer cell lines, elucidating its mechanisms of action, and exploring the specific signaling pathways it modulates. Such investigations are crucial for advancing our understanding of Baohuoside V and evaluating its potential for further development as a cancer therapeutic.

References

Unraveling the Anti-Inflammatory Mechanisms of Baohuoside V: A Landscape of Limited Evidence and a Look at a Close Relative

For the attention of Researchers, Scientists, and Drug Development Professionals.

Executive Summary: This technical guide addresses the current scientific understanding of the anti-inflammatory mechanism of action of Baohuoside V. Initial comprehensive searches for "Baohuoside V" and its synonym "Diphylloside B" have revealed a significant gap in the scientific literature regarding its specific biological activities, particularly in the context of inflammation. While its chemical structure is defined as a flavonoid extracted from plants of the Epimedium genus, detailed studies on its effects on key inflammatory signaling pathways such as NF-κB, MAPK, and the NLRP3 inflammasome are not publicly available at this time.

In light of this, and to provide valuable insights for researchers in this field, this guide will focus on the well-documented anti-inflammatory mechanisms of a closely related and extensively studied compound, Baohuoside I (also known as Icariside II). Baohuoside I, sharing a common flavonoid core structure, offers a potential framework for understanding the possible activities of Baohuoside V and serves as a crucial reference point for future research. This document will provide an in-depth technical overview of the core anti-inflammatory mechanisms of Baohuoside I, including quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Introduction to Baohuoside I: A Flavonoid with Potent Anti-Inflammatory Properties

Baohuoside I is a flavonoid glycoside isolated from various species of Epimedium, a genus of plants with a long history of use in traditional medicine for treating inflammatory conditions.[1] Extensive research has demonstrated its significant anti-inflammatory, immunosuppressive, and anti-cancer activities.[1][2] The anti-inflammatory effects of Baohuoside I are attributed to its ability to modulate multiple key signaling pathways implicated in the inflammatory response.

Core Mechanisms of Action of Baohuoside I in Inflammation

The anti-inflammatory activity of Baohuoside I is multifaceted, primarily involving the inhibition of the NF-κB and MAPK signaling pathways, and the suppression of the NLRP3 inflammasome.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Baohuoside I has been shown to suppress the activation of the NF-κB pathway.[3] This inhibition is a key mechanism underlying its broad anti-inflammatory effects.

Modulation of the MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a critical role in transducing extracellular signals to cellular responses, including inflammation. Key MAPK pathways involved in inflammation include the JNK and p38 pathways. Baohuoside I has been observed to influence MAPK signaling, contributing to its anti-inflammatory profile.[1]

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and induces pyroptosis, a form of inflammatory cell death. Baohuoside I has been found to inhibit the activation of the NLRP3 inflammasome, representing a significant mechanism for its anti-inflammatory action.[3]

Quantitative Data on the Bioactivity of Baohuoside I

The following tables summarize the available quantitative data on the biological effects of Baohuoside I from various in vitro and in vivo studies.

| Assay | Cell Line/Model | Parameter | Result | Reference |

| Cytotoxicity | Leukemia and solid tumor cell lines | IC50 | 2.8 - 7.5 µg/ml | [1] |

| Antiproliferative action | A549 (non-small cell lung cancer) | IC50 | 18.28 µg/mL | [4] |

| Antiproliferative action (micelle formulation) | A549 (non-small cell lung cancer) | IC50 | 6.31 µg/mL | [4] |

Table 1: In Vitro Bioactivity of Baohuoside I

| Model | Treatment | Parameter | Result | Reference |

| LPS-induced neuroinflammation in mice | Intragastric administration | Motor dysfunction, loss of dopaminergic neurons, pro-inflammatory cytokine expression | Protection against LPS-induced effects | [3] |

Table 2: In Vivo Bioactivity of Baohuoside I

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Baohuoside I in the context of inflammation.

References

Initial investigation of Baohuoside V signaling pathways

An In-depth Technical Guide on the Core Signaling Pathways of Baohuoside I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baohuoside I, a flavonoid glycoside isolated from plants of the Epimedium genus, has garnered significant attention for its potent anti-cancer properties.[1][2] Extensive research has demonstrated its ability to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis in various cancer cell lines through the modulation of multiple key signaling pathways.[3][4][5] This technical guide provides a comprehensive overview of the core signaling pathways affected by Baohuoside I, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development efforts. While the initial query specified Baohuoside V, the available scientific literature predominantly focuses on Baohuoside I, which will be the subject of this guide.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the efficacy and molecular effects of Baohuoside I.

Table 1: In Vitro Cytotoxicity of Baohuoside I

| Cell Line | Cancer Type | IC50 Value | Reference |

| Various Leukemia & Solid Tumor Lines | Leukemia, Solid Tumors | 2.8 - 7.5 µg/mL | |

| A549 | Non-Small Cell Lung Cancer | 18.28 µg/mL | |

| A549 (in mixed micelles) | Non-Small Cell Lung Cancer | 6.31 µg/mL | |

| U251 | Glioma | 20 - 50 µM (effective concentrations) |

Table 2: In Vivo Antitumor Efficacy of Baohuoside I in a Multiple Myeloma Xenograft Model

| Treatment Group | Mean Tumor Volume (Day 33, mm³) | Mean Tumor Weight (Day 33, g) | Microvessel Density (MVD) | Reference |

| Control | 875.78 ± 444.84 | 0.45 ± 0.36 | 14.00 ± 1.00 | |

| Baohuoside I | 251.64 ± 162.41 (p < 0.01) | 0.10 ± 0.12 (p < 0.05) | 5.00 ± 1.00 (p < 0.001) |

Table 3: Molecular Effects of Baohuoside I on Key Signaling Proteins

| Cell Line | Treatment | Protein/Marker | Effect | Reference |

| A549 | Baohuoside I | BAX/Bcl-2 ratio | Increased | |

| A549 | Baohuoside I | Cytochrome c | Translocation from mitochondria | |

| A549 | Baohuoside I | Caspase-3 & -9 | Activation | |

| A549 | Baohuoside I | JNK & p38 MAPK | Activation | |

| U251 | Baohuoside I (20-50 µM) | p-AMPKα1 | Upregulated | |

| U251 | Baohuoside I (20-50 µM) | p-mTOR, p-S6K | Downregulated | |

| U251 | Baohuoside I (20-50 µM) | Bax | Increased | |

| U251 | Baohuoside I (20-50 µM) | Bcl-2 | Decreased | |

| U251 | Baohuoside I (20-50 µM) | Cleaved Caspase-3 & -8 | Increased | |

| Multiple Myeloma | Baohuoside I | VEGF | Decreased Expression |

Core Signaling Pathways Modulated by Baohuoside I

Baohuoside I exerts its anticancer effects by targeting several critical signaling cascades.

ROS/MAPK Signaling Pathway

In non-small cell lung cancer (NSCLC) cells, Baohuoside I induces apoptosis through the generation of reactive oxygen species (ROS). This increase in ROS leads to the activation of downstream stress-activated protein kinases, specifically c-Jun N-terminal kinase (JNK) and p38 Mitogen-Activated Protein Kinase (p38 MAPK). The activation of this pathway culminates in an increased BAX/Bcl-2 ratio, dissipation of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases 9 and 3, leading to apoptosis.

ROS/MAPK signaling pathway activated by Baohuoside I.

PI3K/Akt/mTOR Signaling Pathway

Baohuoside I has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently overactive in cancers and promotes cell proliferation and survival. In glioma cells, Baohuoside I treatment leads to the upregulation of phosphorylated AMPKα1 (p-AMPKα1) and the downregulation of phosphorylated mTOR (p-mTOR) and its downstream effector p70S6K (p-S6K). The inhibition of this pathway contributes to the induction of apoptosis. In breast cancer, Baohuoside I is suggested to inhibit EGFR, which is upstream of both the PI3K/Akt and MAPK pathways.

Inhibition of the PI3K/Akt/mTOR pathway by Baohuoside I.

PPARγ/VEGF Signaling Pathway

In the context of multiple myeloma, Baohuoside I has been found to inhibit tumor angiogenesis. It achieves this by directly binding to and activating the Peroxisome Proliferator-Activated Receptor γ (PPARγ). Activated PPARγ then represses the transcription of Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis. This leads to a reduction in microvessel density in tumors.

Baohuoside I inhibits angiogenesis via the PPARγ/VEGF pathway.

Other Implicated Pathways

-

NF-κB Signaling Pathway: Research suggests that Baohuoside I can inhibit the NF-κB signaling pathway in hepatocellular carcinoma, contributing to its anti-proliferative and pro-apoptotic effects.

-

β-catenin-dependent Signaling: In esophageal carcinoma, Baohuoside I has been reported to suppress cell growth and downregulate the expression of survivin and cyclin D1 through a β-catenin-dependent mechanism.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to investigate the effects of Baohuoside I.

Cell Viability Assay (CCK-8 Assay)

-

Objective: To determine the cytotoxic effect of Baohuoside I on cancer cells.

-

Procedure:

-

Seed cells (e.g., U251 glioma cells) in 96-well plates at a density of 5x10³ cells/well and culture overnight.

-

Treat the cells with various concentrations of Baohuoside I (e.g., 0, 10, 20, 50, 100 μM) for 24, 48, or 72 hours.

-

Add 10 μL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

-

Objective: To quantify the induction of apoptosis by Baohuoside I.

-

Procedure:

-

Treat cells (e.g., A549 or U251) with desired concentrations of Baohuoside I for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI) to 100 μL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 μL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Western Blot Analysis

-

Objective: To detect changes in the expression and phosphorylation of proteins in a specific signaling pathway.

-

Procedure:

-

Treat cells with Baohuoside I as required for the experiment.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-40 μg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-mTOR, mTOR, p-Akt, Akt, Bcl-2, Bax, Caspase-3, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

-

General experimental workflow for investigating Baohuoside I.

Conclusion and Future Directions

Baohuoside I is a promising natural compound with multi-targeted anti-cancer activity. Its ability to modulate the ROS/MAPK, PI3K/Akt/mTOR, and PPARγ/VEGF signaling pathways, among others, underscores its potential as a lead compound for the development of novel cancer therapeutics. Future research should focus on elucidating the complete network of its molecular interactions, exploring its efficacy in combination therapies, and optimizing its bioavailability and delivery through novel formulations. The detailed methodologies and pathway diagrams provided in this guide serve as a foundational resource for researchers dedicated to advancing the therapeutic application of Baohuoside I.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Reactive oxygen species-mediated mitochondrial pathway is involved in Baohuoside I-induced apoptosis in human non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting Apoptosis and Multiple Signaling Pathways with Icariside II in Cancer Cells [ijbs.com]

- 5. tandfonline.com [tandfonline.com]

Baohuoside V: A Technical Whitepaper on its Discovery and Scientific Landscape

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Baohuoside V is a flavonoid glycoside first identified in the late 1980s from plants of the Epimedium genus, a plant with a long history in traditional medicine. Despite its early discovery, scientific research on Baohuoside V has been remarkably limited. This technical guide provides a comprehensive overview of the discovery and historical research surrounding Baohuoside V. It will also address the significant disparity in research between Baohuoside V and its closely related, extensively studied analogue, Baohuoside I. Due to the scarcity of data for Baohuoside V, this paper will present the substantial body of research on Baohuoside I as a comparative reference for its potential biological activities and mechanisms of action, while clearly delineating that these findings do not directly pertain to Baohuoside V.

Discovery and Historical Research of Baohuoside V

Baohuoside V was first isolated and its structure elucidated in 1988 by a team of Chinese scientists led by Li F.[1]. Their research, published in the journal Yao Xue Xue Bao, detailed the isolation and structural characterization of several novel flavonoid glycosides from Epimedium brevicornu Maxim, including Baohuoside V.[1]. This initial discovery identified Baohuoside V as a distinct chemical entity within the rich flavonoid profile of the Epimedium species.[1].

Chemical Structure:

-

Chemical Formula: C38H48O19[1]

-

Molecular Weight: 808.78 g/mol [1]

-

Classification: Flavonoid, Flavonol, Polyphenol[1]

Since this seminal work in 1988, there has been a notable lack of follow-up research specifically focused on Baohuoside V. A comprehensive search of scientific literature reveals no significant studies on its biological activities, mechanisms of action, or potential therapeutic applications. This stands in stark contrast to other flavonoids isolated from Epimedium, particularly Baohuoside I.

The Baohuoside I Analogue: A Proxy for Potential Research Avenues

Given the absence of specific data for Baohuoside V, this section will provide an in-depth overview of the research on Baohuoside I. This information is intended to offer insights into the potential, yet uninvestigated, properties of Baohuoside V, as they share a common flavonoid backbone and are derived from the same plant genus. It is crucial to reiterate that the following data pertains to Baohuoside I and not Baohuoside V.

Biological Activities of Baohuoside I

Baohuoside I has demonstrated a wide range of biological activities in preclinical studies, including anti-cancer, anti-osteoporosis, and anti-inflammatory effects.

Quantitative Data for Baohuoside I

The following tables summarize the quantitative data from various in vitro studies on Baohuoside I.

Table 1: Anti-proliferative Activity of Baohuoside I (IC50 Values)

| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |

| A549 | Non-small cell lung cancer | 18.28 | - | [2][3] |

| A549 (in mixed micelles) | Non-small cell lung cancer | 6.31 | - | [2][3] |

| HeLa | Cervical Cancer | - | 9.2 | [4] |

| Various Leukemia & Solid Tumor Lines | Leukemia & Solid Tumors | 2.8 - 7.5 | - | [5][6] |

Table 2: Effects of Baohuoside I on Hepatotoxicity Markers in HL-7702 and HepG2 Cells

| Compound | Concentration (µg/mL) | Cell Line | Parameter | Effect | Reference |

| Baohuoside I | 32 | HL-7702 & HepG2 | AST Release | Significant Increase (p < 0.005) | [7] |

| Baohuoside I | 32 | HL-7702 & HepG2 | LDH Release | Significant Increase (p < 0.005) | [7] |

| Baohuoside I | 32 | HL-7702 & HepG2 | MDA Level | Significant Increase (p < 0.005) | [7] |

| Baohuoside I | 1, 4 | HL-7702 | MMP Level | Significant Decrease (p < 0.05, p < 0.01) | [7] |

| Baohuoside I | 32 | HL-7702 & HepG2 | MMP Level | Significant Decrease (p < 0.01, p < 0.005) | [7] |

| Baohuoside I | 1, 4, 32 | HL-7702 & HepG2 | ROS Level | Significant Increase (p < 0.005) | [7] |

Experimental Protocols for Baohuoside I Studies

Detailed methodologies for key experiments involving Baohuoside I are outlined below to provide a framework for potential future studies on Baohuoside V.

2.3.1. Cell Viability and Anti-proliferative Assays

-

Cell Culture: Human cancer cell lines (e.g., A549, HeLa) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified atmosphere with 5% CO2 at 37°C.[7]

-

MTT Assay: To assess cell viability, cells are seeded in 96-well plates and treated with varying concentrations of Baohuoside I for specified durations (e.g., 24, 48, 72 hours). Subsequently, MTT solution is added, and the resulting formazan (B1609692) crystals are dissolved in a solvent (e.g., DMSO). The absorbance is measured using a microplate reader to determine the percentage of viable cells relative to an untreated control. The IC50 value is then calculated.

-

51Cr-release Assay: This assay is used to measure cytotoxicity. Target cancer cells are labeled with 51Cr. After incubation with Baohuoside I, the amount of 51Cr released from lysed cells into the supernatant is measured using a gamma counter.[5]

2.3.2. Apoptosis Assays

-

Flow Cytometry with Annexin V/Propidium (B1200493) Iodide (PI) Staining: Cells are treated with Baohuoside I, harvested, and then stained with Annexin V-FITC and PI. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membranes (late apoptosis or necrosis). The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.[8]

-

Cell Cycle Analysis: Following treatment with Baohuoside I, cells are fixed in ethanol (B145695) and stained with a DNA-intercalating dye like propidium iodide. The DNA content of the cells is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and to identify a sub-G1 peak indicative of apoptotic cells.[6]

2.3.3. Western Blot Analysis for Signaling Pathway Proteins

-

Protein Extraction and Quantification: Cells are lysed in RIPA buffer, and the total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-mTOR, p-S6K, caspases, Bcl-2, Bax). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]

Signaling Pathways Modulated by Baohuoside I

Baohuoside I has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and differentiation.

2.4.1. mTOR Signaling Pathway in Glioma

In human glioma cells, Baohuoside I has been demonstrated to induce apoptosis by targeting the mTOR signaling pathway. It leads to a decrease in the phosphorylation of mTOR and its downstream effector S6K1, while upregulating the phosphorylation of AMPKα1. This cascade of events ultimately results in the activation of caspases and an increase in the Bax/Bcl-2 ratio, promoting apoptosis.[8][9]

Caption: Baohuoside I-mediated inhibition of the mTOR signaling pathway in glioma cells.

2.4.2. MAPK and NF-κB Signaling Pathways in Osteoclastogenesis

In the context of osteoporosis, Baohuoside I has been shown to inhibit osteoclast differentiation by suppressing the activation of the MAPK and NF-κB signaling pathways. By inhibiting these pathways, Baohuoside I downregulates the expression of key osteoclastic genes such as NFATc1, cathepsin K, RANK, and TRAP.[10][11]

Caption: Inhibition of osteoclastogenesis by Baohuoside I via MAPK and NF-κB pathways.

2.4.3. PPARγ/VEGF Signaling Pathway in Multiple Myeloma

In multiple myeloma, Baohuoside I has been found to inhibit tumor angiogenesis by targeting the PPARγ/VEGF signaling pathway. It directly interacts with and activates PPARγ, which in turn represses the transcription of VEGF, a key pro-angiogenic factor.[12]

Caption: Baohuoside I-mediated inhibition of angiogenesis via the PPARγ/VEGF pathway.

Future Directions and Conclusion

The discovery of Baohuoside V in 1988 opened a potential new avenue for flavonoid research. However, the subsequent lack of investigation into its biological properties presents a significant knowledge gap. The extensive research on its analogue, Baohuoside I, highlights the potential therapeutic relevance of this class of compounds, particularly in the areas of oncology, osteoporosis, and inflammatory diseases.

Future research should prioritize the following:

-

Re-isolation and Confirmation: Re-isolate Baohuoside V from Epimedium species to confirm its structure and develop a reliable source for research purposes.

-

In Vitro Screening: Conduct comprehensive in vitro screening of Baohuoside V to assess its cytotoxic, anti-inflammatory, and anti-osteoporotic activities.

-

Mechanism of Action Studies: If biological activity is observed, elucidate the underlying molecular mechanisms and signaling pathways.

-

Comparative Studies: Perform head-to-head comparative studies of Baohuoside V and Baohuoside I to understand the structure-activity relationships and identify any unique properties of Baohuoside V.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Optimization and anticancer activity in vitro and in vivo of baohuoside I incorporated into mixed micelles based on lecithin and Solutol HS 15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficient Biotransformation of Icariin to Baohuoside I Using Two Novel GH1 β-Glucosidases [mdpi.com]

- 5. Effects of the plant flavonoid baohuoside-1 on cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Effect of 2″-O-Rhamnosyl Icariside II, Baohuoside I and Baohuoside II in Herba Epimedii on Cytotoxicity Indices in HL-7702 and HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Baohuoside I via mTOR Apoptotic Signaling to Inhibit Glioma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Baohuoside I Inhibits Osteoclastogenesis and Protects Against Ovariectomy-Induced Bone Loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Baohuoside I Inhibits Osteoclastogenesis and Protects Against Ovariectomy-Induced Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Baohuoside I Inhibits Tumor Angiogenesis in Multiple Myeloma via the Peroxisome Proliferator–Activated Receptor γ/Vascular Endothelial Growth Factor Signaling Pathway [frontiersin.org]

Baohuoside V: A Technical Guide on Physicochemical Characteristics and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baohuoside V is a flavonoid glycoside isolated from plants of the Epimedium genus, notably Epimedium davidii and Epimedium brevicornum.[1] Flavonoids from this genus have garnered significant interest in the scientific community for their potential therapeutic applications. This technical guide provides a comprehensive overview of the physicochemical characteristics of Baohuoside V, alongside a more detailed exploration of its close structural analog, Baohuoside I, for which a greater body of research is currently available. The guide includes structured data, detailed experimental protocols, and visualizations of key biological pathways to support further research and drug development efforts.

Physicochemical Characteristics

While comprehensive physicochemical data for Baohuoside V is limited in publicly available literature, the following information has been established. For comparative purposes, the more extensively characterized properties of the related compound Baohuoside I are also presented.

Table 1: Physicochemical Properties of Baohuoside V and Baohuoside I

| Property | Baohuoside V | Baohuoside I (Icariside II) |

| Molecular Formula | C₃₈H₄₈O₁₉ | C₂₇H₃₀O₁₀ |

| Molecular Weight | 808.78 g/mol | 514.52 g/mol |

| Appearance | Yellow powder | Data not available |

| Melting Point | Data not available | 202-203 °C |

| Solubility | Data not available | - Soluble in DMSO (≥ 32 mg/mL), Methanol - Sparingly soluble in water |

Note: The solubility of flavonoids is generally low in water but can be enhanced by forming complexes, for instance with polysaccharides. Studies on icariin (B1674258) and baohuoside I have shown that their solubility in water can be significantly increased with the use of epimedium polysaccharide (EPS) solutions.[2]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy The ¹H and ¹³C NMR spectra are crucial for the structural elucidation of flavonoid glycosides. The ¹H NMR spectrum would typically show signals for aromatic protons of the flavonoid backbone, protons of the prenyl group, and protons of the sugar moieties. The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule.

Infrared (IR) Spectroscopy The IR spectrum of a flavonoid glycoside is expected to show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups.

UV-Visible (UV-Vis) Spectroscopy Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum. Band I, in the range of 300–400 nm, corresponds to the B-ring, while Band II, in the range of 240–280 nm, is associated with the A-ring.

Biological Activities and Signaling Pathways

While specific biological activities of Baohuoside V are not extensively documented, research on the closely related Baohuoside I has revealed significant anticancer, anti-inflammatory, and neuroprotective potential. These activities are mediated through the modulation of various signaling pathways.

Anticancer Activity

Baohuoside I has demonstrated cytotoxic and cytostatic effects on various cancer cell lines.[3] Its anticancer mechanisms involve the induction of apoptosis, inhibition of cell proliferation and angiogenesis, and suppression of metastasis.

Signaling Pathways Implicated in Anticancer Activity:

-

ROS/MAPK Pathway: Baohuoside I can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of the mitogen-activated protein kinase (MAPK) signaling cascade.[4][5]

-

PPARγ/VEGF Signaling Axis: It has been shown to inhibit tumor angiogenesis in multiple myeloma by activating the peroxisome proliferator-activated receptor γ (PPARγ), which in turn represses the transcription of vascular endothelial growth factor (VEGF).

-

β-Catenin-Dependent Signaling: Baohuoside I can inhibit the proliferation of esophageal carcinoma cells by downregulating the expression of β-catenin and its downstream targets, survivin and cyclin D1.

-

mTOR Signaling Pathway: In glioma cells, Baohuoside I has been found to inhibit cell growth by targeting the mTOR signaling pathway.

-

HIF-1α/ATG5 Axis: Baohuoside I can enhance the sensitivity of ovarian cancer cells to cisplatin (B142131) by suppressing autophagy through the downregulation of the HIF-1α/ATG5 axis.

Anticancer signaling pathways of Baohuoside I.

Anti-inflammatory Activity

Flavonoids are well-known for their anti-inflammatory properties. The proposed mechanisms of action involve the inhibition of pro-inflammatory enzymes and signaling pathways. While specific studies on Baohuoside V are lacking, Baohuoside I is known to possess anti-inflammatory effects.

Potential Anti-inflammatory Signaling Pathways:

-

NF-κB Pathway: Flavonoids can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

-

MAPK Pathway: Inhibition of MAPK signaling cascades (e.g., p38, JNK, ERK) can also contribute to the anti-inflammatory effects of flavonoids.

Potential anti-inflammatory mechanism of Baohuoside.

Neuroprotective Effects

Phytochemicals, including flavonoids, are increasingly being investigated for their neuroprotective properties. The mechanisms often involve antioxidant and anti-inflammatory actions, as well as the modulation of signaling pathways crucial for neuronal survival.

Potential Neuroprotective Signaling Pathways:

-

Nrf2/HO-1 Pathway: Activation of the Nrf2/HO-1 pathway enhances the cellular antioxidant defense system, protecting neurons from oxidative stress.

-

CREB-BDNF Signaling: This pathway is vital for synaptic plasticity, neuronal survival, and cognitive function.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Baohuoside V and its analogs.

Extraction and Isolation of Baohuoside V from Epimedium

This protocol is a general guideline and may require optimization based on the specific plant material and equipment.

-

Plant Material Preparation: Air-dry the aerial parts of Epimedium and grind them into a fine powder.

-

Extraction:

-

Macerate the powdered plant material with 70% ethanol (B145695) at room temperature for 24 hours.

-

Alternatively, perform reflux extraction with 70% ethanol for 2-3 hours.

-

Repeat the extraction process three times to ensure maximum yield.

-

-

Filtration and Concentration:

-

Combine the extracts and filter to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Fractionation:

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate (B1210297), and n-butanol. Baohuoside V is expected to be enriched in the ethyl acetate or n-butanol fraction.

-

-

Chromatographic Purification:

-

Subject the enriched fraction to column chromatography on silica (B1680970) gel or a macroporous resin (e.g., Diaion HP-20).

-

Elute the column with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to separate the components.

-

Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions containing the target compound.

-

-

Final Purification:

-

Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to obtain pure Baohuoside V.

-

General workflow for the extraction and isolation of Baohuoside V.

High-Performance Liquid Chromatography (HPLC) Method for Analysis

This is a general method that may require validation and optimization for quantitative analysis of Baohuoside V.

-

Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) (Solvent A) and water with 0.1% phosphoric acid (Solvent B). A typical gradient might be:

-

0-5 min: 20% A

-

5-25 min: 20-50% A

-

25-30 min: 50-80% A

-

30-35 min: 80% A

-

35-40 min: 80-20% A

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at a wavelength where Baohuoside V shows maximum absorbance (e.g., around 270 nm for the flavonoid A-ring).

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30 °C.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of Baohuoside V on the viability of cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of Baohuoside V in DMSO. Dilute the stock solution with cell culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing different concentrations of Baohuoside V. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the cells with the compound for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This protocol assesses the potential of Baohuoside V to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of Baohuoside V for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (no treatment), an LPS-only group, and a positive control group (LPS + a known anti-inflammatory drug).

-

Nitrite (B80452) Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature in the dark.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-